molecular formula C11H13ClN2O3 B5720897 4-(5-chloro-2-nitrobenzyl)morpholine

4-(5-chloro-2-nitrobenzyl)morpholine

Cat. No. B5720897
M. Wt: 256.68 g/mol
InChI Key: NOYOFRMLCQBGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-chloro-2-nitrobenzyl)morpholine, also known as CNB-Morpholine, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a tool for studying various biological processes. CNB-Morpholine is a small molecule that can be easily synthesized and has been shown to have a wide range of applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-nitrobenzyl)morpholinene is not fully understood, but it is believed to bind to specific sites on proteins, altering their function and activity. 4-(5-chloro-2-nitrobenzyl)morpholinene has been shown to bind to a variety of proteins, including transcription factors, kinases, and phosphatases. By binding to these proteins, 4-(5-chloro-2-nitrobenzyl)morpholinene can modulate their activity and alter various biological processes.
Biochemical and Physiological Effects:
4-(5-chloro-2-nitrobenzyl)morpholinene has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in various metabolic pathways, as well as alter the expression of genes involved in cell growth and differentiation. Additionally, 4-(5-chloro-2-nitrobenzyl)morpholinene has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(5-chloro-2-nitrobenzyl)morpholinene is its ease of synthesis and availability. It can be synthesized using relatively simple methods and is readily available from a variety of commercial sources. Additionally, 4-(5-chloro-2-nitrobenzyl)morpholinene has been shown to be stable under a wide range of conditions, making it a useful tool for studying biological processes in vitro. However, one limitation of 4-(5-chloro-2-nitrobenzyl)morpholinene is its potential for off-target effects. As it can bind to a variety of proteins, it may alter the activity of proteins that are not the intended target, leading to unintended consequences.

Future Directions

There are several potential future directions for the use of 4-(5-chloro-2-nitrobenzyl)morpholinene in scientific research. One area of interest is the development of 4-(5-chloro-2-nitrobenzyl)morpholinene-based therapies for the treatment of various diseases. Additionally, 4-(5-chloro-2-nitrobenzyl)morpholinene could be used as a tool for studying the role of specific proteins in various biological processes, as well as for drug discovery and development. Finally, the potential for off-target effects could be addressed through the development of more specific 4-(5-chloro-2-nitrobenzyl)morpholinene analogs that bind only to the intended target protein.

Scientific Research Applications

4-(5-chloro-2-nitrobenzyl)morpholinene has been used in a variety of scientific research applications, including the study of protein-protein interactions, the regulation of gene expression, and the modulation of enzyme activity. 4-(5-chloro-2-nitrobenzyl)morpholinene has been shown to bind to specific sites on proteins, altering their function and allowing researchers to study their role in various biological processes. Additionally, 4-(5-chloro-2-nitrobenzyl)morpholinene has been used as a tool for drug discovery, as it can be used to screen large libraries of compounds for potential therapeutic activity.

properties

IUPAC Name

4-[(5-chloro-2-nitrophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c12-10-1-2-11(14(15)16)9(7-10)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYOFRMLCQBGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloro-2-nitrobenzyl)morpholine

Synthesis routes and methods

Procedure details

To a solution of morpholine (2.8 mL, 32.3 mmol) in tetrahydrofuran (100 mL) is added 5-chloro-2-nitrobenzaldehyde (5 g, 26.9 mmol) followed by sodium triacetoxyborohydride (11.4 g, 53.9 mmol) and HOAc (3.2 mL, 53.9 mmol) and the reaction is stirred overnight. The reaction is poured into a saturated aqueous Na2CO3 solution and extracted with ethyl acetate. The combined extracts are washed with H2O, brine, dried (Na2SO4) and concentrated to afford a clear oil. The residue is taken up in 1N aqueous HCl and removed insoluble material by filtration. The filtrate is neutralized with 2M aqueous K2CO3 and partitioned into ethyl acetate. The organic layer is dried (Na2SO4) and concentrated to afford the title compound (5.1 g, 74%) as an oil.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
74%

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